tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride
Description
IUPAC Naming and CAS Registration
The compound tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride is systematically named according to IUPAC guidelines. Its structure features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with methyl and tert-butyl carbamate groups, followed by a hydrochloride salt formation. The full IUPAC name reflects:
- tert-butyl : A branched alkyl group [(CH₃)₃C-] attached via an oxygen atom.
- N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate : A carbamate group (–OCON–) linking the methyl and pyrrolidine substituents.
- Hydrochloride : A counterion (Cl⁻) neutralizing the protonated nitrogen of the pyrrolidine ring.
The CAS registry number for this compound is 1788058-40-1 , uniquely identifying it in chemical databases.
Table 1: Key identifiers of the compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1788058-40-1 |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ |
| Molecular Weight | 236.74 g/mol |
Stereochemical Configuration (3S-Pyrrolidine Core)
The stereochemical designation (3S) indicates the absolute configuration at the third carbon of the pyrrolidine ring. This chiral center arises from the tetrahedral geometry of the nitrogen-containing heterocycle, which adopts a non-planar "envelope" conformation in solution. The S configuration ensures specific spatial orientation of substituents, influencing molecular interactions in biological systems.
The pyrrolidine ring’s puckering is modulated by:
Functional Group Analysis
Carbamate Group
The carbamate (–OCON–) is a hybrid functional group combining properties of esters and amides. Key characteristics include:
tert-Butyl Group
The tert-butyl [(CH₃)₃C–] group contributes:
Hydrochloride Salt
The hydrochloride (HCl) salt form:
Table 2: Functional group roles
| Group | Role |
|---|---|
| Carbamate | Stability, bioisosteric replacement |
| tert-Butyl | Steric protection, lipophilicity |
| Hydrochloride | Solubility, crystallinity |
Related Structural Analogues and Derivatives
Several analogues of this compound highlight structural modifications impacting physicochemical properties:
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
1-[(3S)-Pyrrolidin-3-yl]pent-4-en-2-one
Table 3: Analogues and structural differences
| Compound | Modification | Impact |
|---|---|---|
| (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate | Methylene spacer | Altered binding affinity |
| 3-Methylpyrrolidine derivative | Methyl substitution | Enhanced metabolic stability |
| 1-[(3S)-Pyrrolidin-3-yl]pent-4-en-2-one | Ketone/alkene functionalization | Increased reactivity |
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDCIVYKGWBBH-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788058-40-1 | |
| Record name | Carbamic acid, N-methyl-N-(3S)-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788058-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Material and Key Intermediate Preparation
The synthesis often begins with (S)-pyrrolidin-3-yl derivatives, which are functionalized to introduce the carbamate protecting group (tert-butoxycarbonyl, Boc) and the N-methyl substituent.
Protection of the Pyrrolidine Nitrogen:
The pyrrolidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This step is typically carried out in an organic solvent such as dichloromethane at low temperatures to control selectivity and yield.N-Methylation:
The N-methyl group is introduced by methylation of the Boc-protected amine using methyl iodide or methyl sulfate in the presence of a base (e.g., potassium carbonate). This reaction is performed under anhydrous conditions to prevent side reactions.
Formation of the Carbamate and Hydrochloride Salt
Carbamate Formation:
The carbamate moiety is formed by reaction of the N-methylated pyrrolidine with tert-butyl chloroformate under basic conditions. This step installs the tert-butyl carbamate protecting group, which is crucial for stability and further synthetic transformations.Hydrochloride Salt Formation:
The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethyl acetate or methanol). This salt formation improves the compound’s stability, solubility, and handling properties.
Representative Synthetic Procedure (Literature Example)
| Step | Reagents and Conditions | Description | Yield / Purity |
|---|---|---|---|
| 1 | (S)-Pyrrolidin-3-yl derivative + Boc2O, DCM, 0 °C to RT | Boc protection of pyrrolidine nitrogen | ~95% purity (HPLC) |
| 2 | Boc-protected amine + Methyl iodide, K2CO3, DMF, RT | N-methylation of amine | >90% yield |
| 3 | N-methylated amine + tert-butyl chloroformate, base, DCM, 0 °C | Formation of tert-butyl carbamate | 90-95% yield |
| 4 | Carbamate + HCl in EtOAc or MeOH | Formation of hydrochloride salt | Solid form, >95% purity |
This procedure is adapted from general methods used in medicinal chemistry for carbamate derivatives and is consistent with the synthetic steps outlined in the literature for related compounds.
Analytical and Purity Data
- Purity: Typically >95% as confirmed by HPLC and ^1H NMR spectroscopy.
- Spectroscopic Data:
- Physical Form: Solid hydrochloride salt, stable under refrigeration.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, often using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Chemistry
tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride is primarily utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations, including:
- Oxidation: Using reagents such as potassium permanganate.
- Reduction: Employing sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: Nucleophilic substitutions at the carbamate group using sodium methoxide or ammonia.
Biological Research
In biological studies, this compound is significant for investigating enzyme inhibition and protein-ligand interactions. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This property makes it a candidate for studying mechanisms of action in biochemical pathways.
Pharmaceutical Development
This compound is being investigated for its potential use as a prodrug or as a protecting group for amines in drug development. Its ability to release active amines upon hydrolysis allows for targeted delivery of therapeutic agents .
Industrial Applications
In the pharmaceutical and agrochemical industries, this compound is utilized for producing various active ingredients and intermediates. Its stability and reactivity make it suitable for large-scale applications, particularly when produced via continuous flow reactors that enhance yield and purity .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound can undergo hydrolysis to release the active amine, which can then interact with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several nitrogen-containing heterocyclic carbamates. Key differences lie in ring size, substituents, stereochemistry, and salt forms, which influence physicochemical properties and biological activity.
tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate (Free Base)
- Molecular Formula : C₁₀H₂₀N₂O₂
- Molecular Weight : 200.28 g/mol
- CAS: Not explicitly provided (free base form).
- Key Difference : Lacks the hydrochloride salt, reducing aqueous solubility. The free base is less stable under acidic conditions but may offer advantages in organic synthesis workflows .
tert-butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate
- Molecular Formula : C₁₁H₂₂N₂O₂ (estimated; piperidine core)
- CAS : 860169-74-0
- Key Differences :
tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate hydrochloride
- Molecular Formula : C₉H₁₉ClN₂O₂ (estimated; azetidine core)
- CAS : 2068138-00-9
- Substituents: A methyl group at the 2-position modifies steric hindrance and electronic properties .
tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate
- Molecular Formula : C₁₅H₂₁ClN₂O₂
- Molecular Weight : 296.79 g/mol
- Stereochemistry: (3R,4S)-configuration creates a distinct spatial arrangement for target engagement .
tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate hydrochloride
- Molecular Formula : C₁₀H₂₁ClN₂O₃
- Molecular Weight : 252.74 g/mol
- CAS : 2891580-69-9
- Key Differences :
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride
- Molecular Formula : C₁₀H₂₁ClN₂O₃ (estimated)
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound (Hydrochloride) | C₁₀H₂₁ClN₂O₂ | 236.739 | 1788058-40-1 | Pyrrolidine core, (3S)-stereochemistry, hydrochloride salt |
| Free Base | C₁₀H₂₀N₂O₂ | 200.28 | N/A | Improved organic solubility, reduced stability |
| Piperidine Analog (3R) | C₁₁H₂₂N₂O₂ | ~214.31 | 860169-74-0 | 6-membered ring, (3R)-configuration |
| Azetidine Analog (2S,3S) | C₉H₁₉ClN₂O₂ | ~210.72 | 2068138-00-9 | 4-membered ring, high ring strain, methyl substituent |
| 3-Chlorophenyl Pyrrolidine Derivative | C₁₅H₂₁ClN₂O₂ | 296.79 | N/A | Lipophilic substituent, (3R,4S)-stereochemistry |
| 4-Methoxy Pyrrolidine Derivative | C₁₀H₂₁ClN₂O₃ | 252.74 | 2891580-69-9 | Methoxy group for H-bonding, (3S,4R)-stereochemistry |
| Hydroxymethyl Pyrrolidine Derivative | C₁₀H₂₁ClN₂O₃ | ~252.74 | N/A | Polar hydroxymethyl group, (3S,5S)-stereochemistry |
Research Findings and Implications
- Hydrochloride Salts : Enhance solubility and crystallinity, critical for formulation (e.g., oral bioavailability) .
- Ring Size : Pyrrolidine balances flexibility and strain, making it a preferred scaffold for CNS-targeting drugs. Piperidine and azetidine analogs may suit peripheral targets .
- Substituents : Chlorophenyl groups improve membrane permeability but require optimization for solubility. Methoxy and hydroxymethyl groups enhance polar interactions .
- Stereochemistry : (3S)-configuration in the target compound is often critical for binding to chiral enzyme pockets, as seen in kinase inhibitors .
Biological Activity
tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride is a carbamate derivative that has garnered attention in both organic synthesis and biological research. Its unique structure, featuring a tert-butyl group and a pyrrolidine ring, positions it as a versatile compound in medicinal chemistry, particularly in the development of enzyme inhibitors and drug candidates.
- IUPAC Name : this compound
- Molecular Formula : C10H21ClN2O2
- Molecular Weight : 236.74 g/mol
- Density : Approximately 1.0 g/cm³
- Boiling Point : 268.3 °C at 760 mmHg
- Melting Point : Not available
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzymatic activity. Additionally, hydrolysis of the carbamate can release the active amine, which may then engage with various biological targets.
1. Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor. It has been studied for its ability to inhibit serine hydrolases and other classes of enzymes, which are crucial in various biochemical pathways.
2. Protein-Ligand Interactions
The compound is employed in studies focusing on protein-ligand interactions, providing insights into binding affinities and mechanisms that can inform drug design.
3. Drug Development
Due to its structural features, this compound is investigated as a potential prodrug or protecting group for amines in pharmaceutical applications. Its stability under physiological conditions makes it an attractive candidate for further development.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on acetylcholinesterase (AChE), an important enzyme in neurotransmission. The results showed a significant reduction in AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| This compound | 12.5 |
Case Study 2: Protein Binding Affinity
In another study, the binding affinity of the compound to various receptors was evaluated using surface plasmon resonance (SPR). The findings indicated a high affinity for certain G-protein coupled receptors (GPCRs), which are pivotal in pharmacology for drug targeting.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with substituted pyrrolidine precursors. A common approach uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents in dichloromethane at 0–20°C, followed by HCl-mediated deprotection . Yield optimization can be achieved by controlling stoichiometry (1.2:1 molar ratio of amine to carbamate), reaction time (12–24 hours), and purification via recrystallization from ethanol/water mixtures .
Q. How is the stereochemical integrity of the (3S)-pyrrolidine moiety confirmed during synthesis?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA or IB) is employed to verify enantiomeric excess (>97% ee). Retention times and elution orders are cross-referenced with known standards. X-ray crystallography (using SHELX programs for refinement) or NOESY NMR can resolve ambiguities in stereochemistry .
Q. What analytical techniques are recommended for assessing purity and structural identity?
- Methodological Answer :
- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Acceptable purity thresholds are ≥95% for most synthetic intermediates .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification and / NMR to assign protons/carbons, particularly the tert-butyl group (δ ~1.4 ppm in NMR) and carbamate carbonyl (δ ~155 ppm in NMR) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of tert-butyl carbamates in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the tert-butyl group’s steric bulk reduces accessibility to the carbamate carbonyl, favoring intramolecular cyclization over intermolecular reactions. Solvent effects (e.g., dielectric constant of DMSO vs. THF) are incorporated via polarizable continuum models (PCM) .
Q. What strategies resolve contradictions in NMR data for carbamate derivatives, such as unexpected splitting patterns?
- Methodological Answer : Dynamic effects like restricted rotation about the carbamate N–C bond can cause splitting. Variable-temperature NMR (VT-NMR) from 25°C to 80°C in DMSO-d distinguishes static vs. dynamic disorder. For example, coalescence temperatures near 60°C indicate rotational barriers of ~12–15 kcal/mol .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) but may reduce stability in acidic conditions (pH <3). Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring quantify degradation products. Lyophilization or storage at -20°C in anhydrous DMSO is recommended for long-term stability .
Q. What experimental designs are effective for studying metabolic stability in hepatic microsomes?
- Methodological Answer : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating systems at 37°C. Aliquots are quenched with acetonitrile at 0, 5, 15, 30, and 60 minutes. LC-MS/MS quantifies parent compound depletion. Half-life (t) is calculated using first-order kinetics, with verapamil as a positive control .
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
